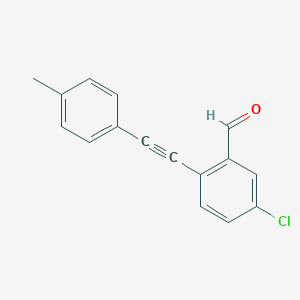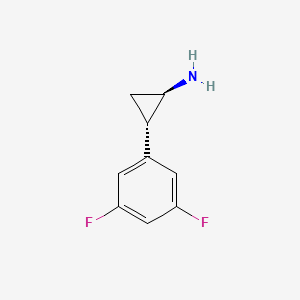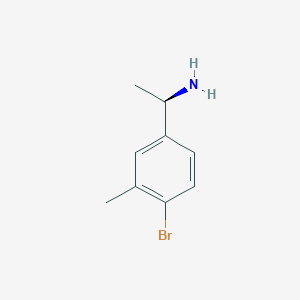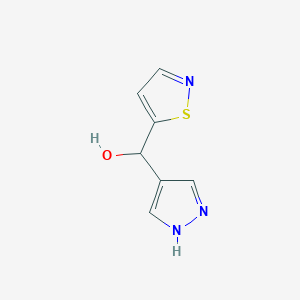
(1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)methanol is a heterocyclic compound that features both pyrazole and thiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Méthodes De Préparation
The synthesis of (1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)methanol typically involves the formation of the pyrazole and thiazole rings followed by their coupling. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazole ring from hydrazines and 1,3-diketones.
Thiazole Formation: Typically involves the reaction of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the pyrazole and thiazole rings via a methanol linker under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
(1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products: Depending on the reaction, products can include oxidized derivatives, reduced alcohols or amines, and substituted aromatic compounds.
Applications De Recherche Scientifique
(1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Active Sites: Inhibiting or activating enzymes.
Modulating Receptor Activity: Acting as an agonist or antagonist.
Pathways Involved: Specific pathways depend on the biological context and the target of interest.
Comparaison Avec Des Composés Similaires
(1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)methanol can be compared with other heterocyclic compounds that contain pyrazole and thiazole rings:
Similar Compounds: (1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)methane, (1H-Pyrazol-4-yl)(1,2-thiazol-5-yl)ethanol.
Uniqueness: The presence of both pyrazole and thiazole rings in a single molecule, along with the methanol linker, provides unique chemical properties and potential biological activities.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Propriétés
Formule moléculaire |
C7H7N3OS |
|---|---|
Poids moléculaire |
181.22 g/mol |
Nom IUPAC |
1H-pyrazol-4-yl(1,2-thiazol-5-yl)methanol |
InChI |
InChI=1S/C7H7N3OS/c11-7(5-3-8-9-4-5)6-1-2-10-12-6/h1-4,7,11H,(H,8,9) |
Clé InChI |
KMLADMCNXYAKBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SN=C1)C(C2=CNN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



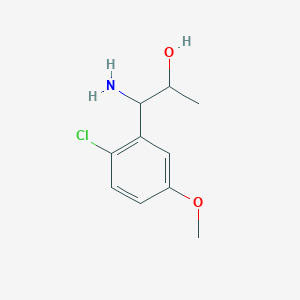

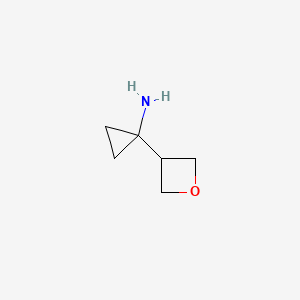
![Ethyl 5-cyclopropyl-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B13056673.png)

![4-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13056685.png)
![N-{2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidoyl}benzenesulfonamide](/img/structure/B13056693.png)
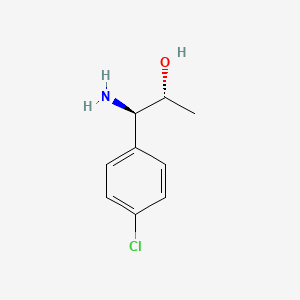
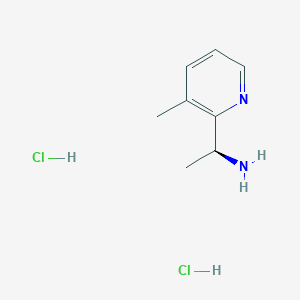
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2-methylbenzoate](/img/structure/B13056708.png)
